molecular formula C24H27NO5 B1611690 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 203645-44-7

2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B1611690
M. Wt: 409.5 g/mol
InChI Key: LMILJTUPJYRGKN-UXHICEINSA-N
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Description

“2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound. Its crystal structure has been studied123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The crystal structure of this compound is triclinic, P1 (no. 1), with the following parameters: a = 6.5903 (3) Å, b = 9.7193 (5) Å, c = 9.9874 (4) Å, α = 82.462 (4)°, β = 77.197 (3)°, γ = 85.6180 (4)°,V = 617.7 Å3, Z = 123.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Metabolic Pathway Characterization

Research has characterized the metabolic pathways of compounds with structures similar to "2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate," highlighting the role of specific cytochrome P450 isoforms in their metabolism. For example, the metabolism of a prostaglandin E2 agonist involved oxidation of tert-butyl moiety and N-dealkylation, with specific metabolites formed through C-demethylation of the tert-butyl group. This work supports the development of pharmaceutical compounds by understanding their metabolic fate in the body (Prakash et al., 2008).

Supramolecular Chemistry

The crystal structure analysis of substituted oxopyrrolidine analogues revealed that weak intermolecular interactions play a crucial role in the conformation and assembly of these compounds. This study provides insight into how bulky substitutions on the oxopyrrolidine scaffold can form unique supramolecular assemblies, which is significant for designing new materials and understanding molecular interactions (Samipillai et al., 2016).

Synthetic Organic Chemistry

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry was explored, demonstrating their utility in nucleophilic substitutions and radical reactions. These compounds serve as building blocks for creating complex molecular structures, highlighting their importance in synthetic strategies for developing new chemical entities (Jasch et al., 2012).

Polymer Science

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were investigated. This research contributes to the field of polymer science by developing materials with potential applications in various industries, including coatings, plastics, and electronics (Hsiao et al., 2000).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions or potential applications of this compound.


properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(22(27)29-16-18-12-8-5-9-13-18)15-19(21(25)26)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILJTUPJYRGKN-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572273
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

CAS RN

203645-44-7
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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